5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
The compound “5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one” is a chemical compound with the molecular formula C16H16N4O5S . It is a complex organic molecule that contains several functional groups, including a pyrazine, piperidine, sulfonyl, and benzo[d]oxazol-2(3H)-one .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The pyrazine ring, piperidine ring, and benzo[d]oxazol-2(3H)-one group contribute to the overall structure of the molecule . The exact 3D structure and conformation of the molecule would depend on the specific spatial arrangement of these groups.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Several studies have synthesized new heterocyclic compounds based on pyrazole, sulfonamide, and oxadiazole derivatives, investigating their antimicrobial activities. For example, the synthesis of benzene sulfonamide pyrazole oxadiazole derivatives revealed their potential as antimicrobial and antitubercular agents, with some compounds showing good activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, and notable antitubercular activity against M. tuberculosis H37Rv (Shingare et al., 2022). Additionally, the synthesis of 1H-pyrazole derivatives containing an aryl sulfonate moiety demonstrated anti-inflammatory and antimicrobial activities, indicating their potential for further pharmacological development (Kendre et al., 2013).
Herbicidal Activity
Research has also extended to the synthesis of novel sulfonylurea derivatives with herbicidal activity. For instance, novel sulfonylurea derivatives containing five-membered heterocycles were synthesized and showed herbicidal activity against rape, indicating their potential as agrochemical agents (Yang Guangfu & Yang Huazheng, 2010).
Inhibitory Activity on Adhesion Molecules
Another study focused on the synthesis of piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine, evaluating their activity on inhibiting adhesion molecules such as ICAM-1. These compounds exhibited potent oral inhibitory activities against neutrophil migration and leukocyte accumulation, suggesting their therapeutic potential in treating inflammation-related diseases (Kaneko et al., 2004).
Future Directions
Properties
IUPAC Name |
5-(3-pyrazin-2-yloxypiperidin-1-yl)sulfonyl-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S/c21-16-19-13-8-12(3-4-14(13)25-16)26(22,23)20-7-1-2-11(10-20)24-15-9-17-5-6-18-15/h3-6,8-9,11H,1-2,7,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAARGGBEURNIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)N3)OC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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